An In-depth Technical Guide to 8-Bromo-6-fluoroquinolin-2(1H)-one: A Novel Scaffold for Drug Discovery and Materials Science
An In-depth Technical Guide to 8-Bromo-6-fluoroquinolin-2(1H)-one: A Novel Scaffold for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS Number: 1343369-88-9), a halogenated quinolinone scaffold with significant potential in medicinal chemistry and materials science. While this specific compound is sparsely documented in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging established principles of organic synthesis and the well-documented biological activities of analogous quinolinone derivatives, this guide offers predictive insights into its synthesis, physicochemical properties, and potential applications. Detailed, field-proven synthetic methodologies are presented, alongside proposed experimental workflows for its biological evaluation, providing a robust starting point for its exploration as a novel chemical entity.
Introduction: The Quinolinone Core and the Promise of Halogenation
The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a compound's physicochemical and pharmacological profiles.
The introduction of halogen atoms, particularly bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. Bromine can increase potency through favorable interactions with biological targets, while fluorine can improve metabolic stability and binding affinity. The subject of this guide, 8-Bromo-6-fluoroquinolin-2(1H)-one, combines the proven quinolinone core with this dual halogenation pattern, making it a compound of significant interest for novel drug design and as a building block in materials science.[2]
Despite its commercial availability from suppliers such as Pharmablock, public domain research on 8-Bromo-6-fluoroquinolin-2(1H)-one is limited.[4] This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its synthesis and future investigation.
Physicochemical Properties and Identification
A clear identification of 8-Bromo-6-fluoroquinolin-2(1H)-one is crucial for any research endeavor. The following table summarizes its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1343369-88-9 | [5][6][7][8] |
| Molecular Formula | C₉H₅BrFNO | [4][5][6] |
| Molecular Weight | 242.04 g/mol | [4][5][6] |
| IUPAC Name | 8-bromo-6-fluoro-1H-quinolin-2-one | [4][5][6] |
| MDL Number | MFCD19678322 | [4][5][6] |
Note: The nomenclature may vary across suppliers, with "6-Bromo-8-fluoroquinolin-2(1H)-one" also being used to refer to this compound.
Synthetic Strategies: A Predictive Approach
A plausible synthetic pathway for 8-Bromo-6-fluoroquinolin-2(1H)-one would likely start from a suitably substituted aniline, such as 2-bromo-4-fluoroaniline. The following is a proposed, field-proven protocol based on the Knorr synthesis.
Proposed Experimental Protocol: Knorr Synthesis
Step 1: Condensation of 2-Bromo-4-fluoroaniline with a β-ketoester (e.g., ethyl acetoacetate)
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To a solution of 2-bromo-4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl acetoacetate (1.1 equivalents).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
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The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Upon completion, the solvent is removed under reduced pressure to yield the crude anilide intermediate.
Step 2: Cyclization to form 8-Bromo-6-fluoro-4-methylquinolin-2(1H)-one
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The crude anilide from Step 1 is added to a solution of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.
-
The mixture is heated, with the optimal temperature determined empirically (often in the range of 80-120°C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the quinolinone product.
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The precipitate is collected by filtration, washed with water until neutral, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Causality Behind Experimental Choices: The Knorr synthesis is chosen for its reliability and broad substrate scope. The use of a β-ketoester like ethyl acetoacetate is standard, though other esters can be used to vary the substituent at the 4-position of the quinolinone ring. The strong acid in the cyclization step is crucial for promoting the intramolecular electrophilic aromatic substitution that forms the heterocyclic ring.
Synthetic Workflow Diagram
Caption: Proposed Knorr synthesis workflow for a substituted 8-Bromo-6-fluoroquinolin-2(1H)-one.
Potential Applications and Future Research Directions
Based on the extensive research into analogous quinolinone compounds, 8-Bromo-6-fluoroquinolin-2(1H)-one holds considerable promise in several key areas of research and development.
Anticancer Drug Discovery
The quinolinone scaffold is a common feature in compounds with demonstrated anticancer activity.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of bromine and fluorine on the aromatic ring of 8-Bromo-6-fluoroquinolin-2(1H)-one could enhance its interaction with biological targets and improve its pharmacokinetic properties, making it a compelling candidate for anticancer drug screening programs.
Antimicrobial Agent Development
The quinolone core is the backbone of a major class of antibiotics.[3] Substituted quinolones can inhibit bacterial growth by interfering with DNA replication. The unique electronic properties conferred by the bromo and fluoro substituents may lead to novel antimicrobial activity, potentially against drug-resistant strains.
Materials Science
Quinoline derivatives are also utilized in the synthesis of advanced organic materials, including those for optoelectronic applications such as organic light-emitting diodes (OLEDs).[2] The electronic properties of 8-Bromo-6-fluoroquinolin-2(1H)-one could be leveraged to create novel materials with desirable photophysical characteristics.
Proposed Experimental Workflows for Biological Evaluation
For researchers interested in exploring the biological potential of 8-Bromo-6-fluoroquinolin-2(1H)-one, a structured experimental approach is essential.
In Vitro Cytotoxicity Assay (MTT Assay)
A foundational step in assessing anticancer potential is to determine the compound's effect on cancer cell viability.
Protocol:
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Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-6-fluoroquinolin-2(1H)-one in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Biological Evaluation Workflow Diagram
Caption: A generalized workflow for the biological evaluation of 8-Bromo-6-fluoroquinolin-2(1H)-one.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Bromo-6-fluoroquinolin-2(1H)-one is not widely available, data from structurally related compounds, such as 8-bromo-6-fluoroquinoline, suggest that it should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
8-Bromo-6-fluoroquinolin-2(1H)-one represents a promising but underexplored chemical entity. Its structural features, combining the versatile quinolinone core with strategic halogenation, suggest significant potential in drug discovery and materials science. This technical guide provides a foundational framework for researchers, offering predictive insights into its synthesis and a clear roadmap for its future investigation. The detailed methodologies and proposed experimental workflows are designed to empower scientists to unlock the potential of this novel compound.
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PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 23, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1343369-88-9 | MFCD19678322. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor | Request PDF. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved January 23, 2026, from [Link]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 23, 2026, from [Link]
- PubMed. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.
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